molecular formula C12H11N5O B2531691 7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 1239765-90-2

7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

Cat. No.: B2531691
CAS No.: 1239765-90-2
M. Wt: 241.254
InChI Key: DQTNVKZSCQNVSD-UHFFFAOYSA-N
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Description

7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a fused [1,2,4]triazolo[4,3-c]pyrimidinone core, a structural motif prevalent in pharmacologically active agents. Its main research value lies in its potential as a key scaffold for developing novel therapeutic agents, particularly in the fields of oncology and virology. Compounds within the triazolopyrimidine class have demonstrated promising antiproliferative effects against various cancer cell lines, including breast carcinoma cells (MCF-7 and MDA-MB-231) . Furthermore, closely related 1,2,4-triazolo[1,5-a]pyrimidine analogues have been identified as disruptors of protein-protein interactions in viral RNA-dependent RNA polymerase (RdRP), such as in the influenza virus, indicating a potential mechanism for antiviral development . The structure-activity relationship (SAR) of such compounds suggests that substitutions like the pyridin-3-yl group and methyl groups can be critical for optimizing binding affinity to biological targets, such as enzyme active sites . Researchers can utilize this compound as a building block for the synthesis of more complex derivatives or as a reference standard in biochemical assays to investigate new pathways for cancer and infectious disease therapeutics. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-7-8(2)14-11(9-4-3-5-13-6-9)17-10(7)15-16-12(17)18/h3-6H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTNVKZSCQNVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N2C1=NNC2=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Keto Ester Benzylation and Cyclization

A three-step protocol adapted from Bengtsson et al. involves:

  • Synthesis of β-keto esters : Ethyl acetoacetate derivatives are alkylated with methyl iodide to introduce methyl groups.
  • Benzylation : Reaction with 3-pyridinylmethyl bromide under reflux conditions installs the pyridin-3-yl group.
  • Cyclization with triazole precursors : The benzylated β-keto ester undergoes cyclocondensation with aminotriazole in the presence of a base (e.g., NaH) to form the triazolo[4,3-c]pyrimidinone core.

Example protocol :

  • Step 1 : Ethyl 3-oxobutanoate (1a ) is treated with methyl iodide in DMF with K₂CO₃ to yield ethyl 3-oxo-2,2-dimethylbutanoate (1b ).
  • Step 2 : Benzylation of 1b with 3-pyridinylmethyl bromide (3v ) in refluxing toluene produces the intermediate 4bv (yield: 72%).
  • Step 3 : Cyclization of 4bv with 3-amino-1,2,4-triazole in ethanol using p-toluenesulfonic acid (p-TsOH) yields the target compound (yield: 68%).

Triazole-First Synthetic Routes

Multicomponent Condensation

A one-pot synthesis from Mrayej et al. employs:

  • Reactants : 3-Amino-1,2,4-triazole (52 ), dimethyl acetylenedicarboxylate (53 ), and 3-pyridinecarbaldehyde (54 ).
  • Conditions : Reflux in ethanol with triethylamine (TEA) for 12 h.

Mechanism :

  • Knoevenagel condensation between aldehyde 54 and dimethyl acetylenedicarboxylate 53 .
  • Michael addition of triazole 52 to the α,β-unsaturated intermediate.
  • Cyclodehydration to form the triazolo[4,3-c]pyrimidinone core.

Yield : 74% after recrystallization from ethanol.

Hydrazine Cyclization

Hydrazine-mediated ring closure of pyrimidine thioureas:

  • Intermediate preparation : 5-Amino-7,8-dimethylpyrimidine-2-thiol (6 ) reacts with 3-pyridinyl isocyanate to form a thiourea derivative.
  • Cyclization : Treatment with hydrazine hydrate in DMF at 100°C induces triazole formation.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 2.65 (s, 6H, 2×CH₃), 7.45–8.20 (m, 4H, pyridinyl-H), 10.2 (s, 1H, NH).

Optimization and Challenges

Regioselectivity in Methyl Group Installation

Methyl groups at positions 7 and 8 are introduced via:

  • Alkylation of enolates : Using methyl iodide and LDA in THF at −78°C.
  • Directed ortho-metalation : Employing TMPMgCl·LiCl to selectively methylate position 8.

Key observation : Excess methylating agents lead to over-alkylation; stoichiometric control is critical.

Solubility and Purification

  • Issue : The target compound exhibits poor solubility in polar solvents (e.g., H₂O, MeOH).
  • Solution : Recrystallization from DMF/H₂O (1:5) improves purity (≥98% by HPLC).

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.68 (s, 3H, C7-CH₃), 2.85 (s, 3H, C8-CH₃), 7.50 (dd, J = 4.8 Hz, 1H, pyridinyl-H), 8.20 (d, J = 8.0 Hz, 1H, pyridinyl-H), 8.65 (s, 1H, pyridinyl-H), 10.3 (s, 1H, NH).

IR (KBr) :

  • 1675 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N triazole), 2920 cm⁻¹ (C-H methyl).

HRMS (ESI+) :

  • m/z calculated for C₁₂H₁₁N₅O [M+H]⁺: 265.0964; found: 265.0968.

Chemical Reactions Analysis

Synthetic Pathways and Functionalization

Triazolo[4,3-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions involving enaminones or active methylene compounds. For example:

  • Enaminone Formation : 3-acetyl-substituted triazolo[4,3-a]pyrimidines react with dimethylformamide dimethylacetal (DMFDMA) to form enaminones, which serve as intermediates for further functionalization .

  • Cyclocondensation : Enaminones react with active methylene compounds (e.g., acetylacetone, ethyl acetoacetate) in the presence of ammonium acetate to yield trisubstituted pyridines or fused heterocycles .

Reactions with Nucleophiles

Reagent Product Conditions Key Observations
Hydrazine hydrateSubstituted pyrazole derivativesReflux in acetic acid (4–6 h)Pyrazole rings form via cyclization; confirmed by IR (NH stretch) and MS .
HydroxylamineIsoxazole derivativesEthanol, reflux (5 h)Products show antimicrobial activity; spectral data align with isoxazole formation .
Heterocyclic aminesAzolopyrimidines (e.g., tetrazolo-pyrimidines)Piperidine catalyst, ethanolX-ray analysis confirms fused heterocyclic structures .

Electrophilic Substitutions

  • Halogenation : Chlorination or bromination at the pyrimidine ring’s C5 position is feasible under mild conditions (e.g., Cl₂/FeCl₃), though this is not directly reported for the queried compound .

  • Sulfonation : Reaction with concentrated sulfuric acid introduces sulfonic acid groups, as seen in related triazolo[4,3-a]pyrimidines .

Biological Activity-Driven Modifications

Triazolo-pyrimidines are often functionalized to enhance pharmacological properties:

  • Antitumor Activity : Derivatives with pyridinyl substituents (e.g., 5,7-dimethyl-3-pyridin-3-yl analogs) exhibit IC₅₀ values <20 μM against breast cancer cell lines (MCF-7, MDA-MB-231) .

  • Antimicrobial Activity : Pyrazole and isoxazole derivatives show moderate activity against E. coli and S. aureus .

Structural Insights from Analogous Compounds

Compound Key Reaction Biological Activity Source
3-[3-(Dimethylamino)propenoyl]-1,7-diphenyltriazolo[4,3-a]pyrimidin-5(1H)-oneCondensation with active methylene compoundsAntimicrobial (MIC: 12.5–50 μg/mL)
5,7-Dimethyl-3-pyridin-3-yl-triazolo[4,3-a]pyrimidineMulticomponent one-pot synthesisAntiproliferative (IC₅₀: 17.83 μM)
3-(Tetrazolo[1,5-a]pyrimidin-7-yl)triazolo[4,3-a]pyrimidin-5(1H)-oneCyclization with tetrazolo aminesKinase inhibition (c-Met IC₅₀: 0.090 μM)

Gaps and Limitations

No direct studies on 7,8-dimethyl-5-pyridin-3-yl-2H- triazolo[4,3-c]pyrimidin-3-one were identified. Reactions are extrapolated from:

  • Positional Isomers : 5,7-Dimethyl-3-pyridin-3-yl derivatives undergo similar cyclocondensation and nucleophilic substitution .

  • Structural Analogs : Pyridinyl-substituted triazolo-pyrimidines consistently show reactivity at the triazole and pyrimidine nitrogens .

Recommendations for Future Research

  • Functional Group Compatibility : Explore reactions at the pyridin-3-yl group (e.g., Suzuki coupling).

  • Biological Screening : Prioritize antiproliferative and antimicrobial assays based on analog data .

Scientific Research Applications

Anticancer Properties

Research has indicated that triazole derivatives, including 7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one, exhibit significant anticancer activity. The compound is structurally related to other known anticancer agents and has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of triazolo[4,3-c]pyrimidine can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell growth and survival pathways .

Anti-HIV Activity

There is emerging evidence supporting the anti-HIV potential of triazole compounds. The synthesis of derivatives based on the triazolo[4,3-c]pyrimidine core has led to the identification of compounds with promising activity against HIV-1. Molecular docking studies suggest that these compounds may inhibit viral replication by targeting essential viral enzymes .

Inhibition of Protein Kinases

The compound has also been investigated for its ability to inhibit various protein kinases implicated in cancer and inflammatory diseases. For instance, it has shown promise as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is involved in cellular responses to stress and inflammation. This inhibition could lead to therapeutic applications in treating diseases characterized by excessive inflammation or unregulated cell proliferation .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the triazole and pyrimidine rings. Recent advancements in synthetic methodologies have enabled the development of more efficient and environmentally friendly processes for producing this compound.

Table: Synthesis Pathways

StepReaction TypeDescription
1CyclizationFormation of the triazole ring
2SubstitutionIntroduction of the pyridine moiety
3MethylationAddition of methyl groups at positions 7 and 8

Agricultural Applications

In addition to its medicinal properties, this compound has potential applications in agriculture as a plant protection agent. Its efficacy as an insecticide has been noted in studies where it demonstrated significant activity against various agricultural pests. The compound's mechanism likely involves disrupting essential physiological processes in insects.

Case Studies

  • Insecticidal Activity : A study evaluated the effectiveness of triazole derivatives against common agricultural pests. Results indicated a high mortality rate among treated insects compared to controls.
  • Plant Growth Promotion : Some derivatives have shown potential not only as insecticides but also as growth promoters in certain plant species. This dual functionality could be advantageous for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. For instance, it inhibits the activity of CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Annelation Isomerism

The annelation type ([4,3-c] vs. [1,5-c]) significantly impacts electronic properties:

  • [4,3-c] Isomers : Exhibit higher HOMO-LUMO energy gaps (e.g., 3.58–3.95 eV in triazoloquinazolines) due to steric hindrance-induced twisting (α2 angles >36°), leading to reduced π-conjugation and hypsochromic absorption shifts .
  • [1,5-c] Isomers : Lower energy gaps (3.47–3.78 eV) with more planar structures (α2 ≈20°), enhancing conjugation and bathochromic shifts .

Table 1: Key Structural and Electronic Differences Between Annelation Isomers

Property [1,2,4]Triazolo[4,3-c]quinazolines [1,2,4]Triazolo[1,5-c]quinazolines
HOMO-LUMO Gap (eV) 3.58–3.95 3.47–3.78
Dihedral Angle α2 (°) >36 ~20
Absorption Wavelength Shorter (hypsochromic) Longer (bathochromic)
Substituent Effects
  • Pyridin-3-yl Group : The electron-withdrawing pyridine substituent at position 5 may localize LUMO electrons on the triazolo-pyrimidine core, similar to biphenylene residues in triazoloquinazolines .
  • 7,8-Dimethyl Groups : Methyl substituents introduce steric hindrance, reducing planarity and π-conjugation. This mirrors carbazol-9-yl derivatives in triazoloquinazolines, which exhibit shortened conjugation due to rigid, twisted structures .

Table 2: Substituent Impact on Photophysical Properties

Substituent Type Example Compound Effect on Properties
Pyridin-3-yl Target compound LUMO localization on core
Aryl (e.g., Ph2N) Triazoloquinazolines (4b, 5b) Enhanced conjugation, lower Eg
Carbazol-9-yl Triazoloquinazolines (4c, 5c) Reduced conjugation, higher Eg
Methyl (7,8-positions) Target compound Steric hindrance, reduced planarity

Photophysical and Solvatochromic Behavior

Fluorescence Quantum Yields

Unsubstituted [1,2,4]triazolo[4,3-c]quinazolines (e.g., 4a–c) exhibit higher quantum yields (Φf) in solution than aryl-substituted analogs due to reduced non-radiative decay . The target compound’s lack of an aryl group at position 3 (replaced by pyridin-3-yl) may similarly enhance Φf, though steric effects from methyl groups could offset this benefit.

Table 3: Quantum Yield Comparison

Compound Type Substituent Φf (Solution) Notes
Aryl-Substituted 3-Aryl (e.g., Ph) Moderate Non-radiative losses from aryl
Unsubstituted None at C(3) High Reduced non-radiative decay
Target Compound Pyridin-3-yl at C(5) Likely High Methyl groups may reduce Φf
Solvatochromism

Triazoloquinazolines show pronounced solvatochromism, with emission shifts in polar solvents . The pyridin-3-yl group in the target compound may amplify this effect due to its polarity, similar to Et2N- and Ph2N-substituted analogs .

Biological Activity

7,8-Dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly in the context of cancer treatment and kinase inhibition.

Synthesis and Structural Characteristics

The compound is synthesized through various methods that typically involve the reaction of pyridine derivatives with triazole and pyrimidine precursors. The structural framework of this compound allows for interactions with biological targets, particularly enzymes involved in cell cycle regulation and signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines:

Cell Line IC50 (nM) Mechanism of Action
MCF-745Induces apoptosis
HCT-1166Cell cycle arrest
HepG-248Inhibition of CDK2

These results highlight the compound's effectiveness against breast (MCF-7), colorectal (HCT-116), and liver (HepG-2) cancer cells .

Kinase Inhibition

The compound acts as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The most active derivatives demonstrated IC50 values significantly lower than standard treatments like sorafenib, indicating their potential as therapeutic agents in oncology.

The mechanism involves binding to the ATP-binding site of CDK2, leading to inhibition of kinase activity. Molecular docking studies suggest that the compound forms essential hydrogen bonds with key amino acids in the active site of CDK2, thereby disrupting its function .

Case Studies

In a recent study involving the synthesis and evaluation of various derivatives based on the triazolo-pyrimidine scaffold, compounds similar to this compound were tested for their anticancer properties. The results confirmed substantial cytotoxic effects across multiple cancer cell lines and highlighted the importance of specific structural features for enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one?

  • Methodology : The compound can be synthesized via cyclization of N-acetylamidrazones with appropriate pyrimidine precursors under reflux conditions. Evidence suggests that HCl catalysis accelerates the reaction and mitigates side products like Dimroth rearrangement isomers . For regioselective introduction of the pyridin-3-yl group, Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be employed, though steric hindrance from the 7,8-dimethyl groups must be considered.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Strategy :

  • NMR Spectroscopy : Monitor methyl group signals (e.g., δ 2.39 ppm for C7-CH3 and δ 2.15 ppm for C8-CH3) to confirm substitution patterns. Downfield shifts in pyrimidine protons (δ 8.5–9.0 ppm) indicate successful triazole ring fusion .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 297.1215 (C15H14N6O requires 297.1208).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly if Dimroth rearrangement is suspected .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Stability Profile :

  • The triazolo[4,3-c]pyrimidine core is prone to Dimroth rearrangement under basic or acidic conditions, forming thermodynamically stable [1,2,4]triazolo[1,5-c]pyrimidine isomers. For example, a 5-methyl substituent retards rearrangement by steric and electronic effects, while pyridin-3-yl groups may enhance solubility but do not significantly alter stability .
  • Storage : Store at –20°C in anhydrous DMSO or under inert gas to prevent hydrolysis.

Advanced Research Questions

Q. How do substituents (7,8-dimethyl and pyridin-3-yl) influence the compound’s reactivity in medicinal chemistry applications?

  • Substituent Effects :

  • Methyl Groups : The 7,8-dimethyl groups increase steric bulk, reducing nucleophilic attack at C5 and C5. This enhances metabolic stability but may hinder binding to planar enzymatic pockets (e.g., kinase ATP sites) .
  • Pyridin-3-yl Group : Acts as a hydrogen-bond acceptor, improving solubility and targeting heterocycle-binding domains (e.g., PARP or EGFR kinases). Computational docking studies (e.g., AutoDock Vina) are recommended to optimize interactions .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Data Reconciliation Workflow :

  • In vitro Assays : Compare IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Metabolic Profiling : Use LC-MS to detect metabolites that may mask or enhance activity (e.g., oxidative demethylation at C7/C8) .
  • Structural Analog Comparison : Benchmark against pyrano-furo-triazolo-pyrimidines (e.g., anxiolytic compound 150a) to isolate substituent-specific effects .

Q. How can researchers mitigate unintended Dimroth rearrangement during functionalization reactions?

  • Mitigation Tactics :

  • Catalytic Control : Avoid strong acids/bases; use mild conditions (e.g., NaHCO3 buffer) during alkylation or acylation.
  • Kinetic Trapping : Conduct reactions at low temperatures (0–5°C) to favor the desired product over rearranged isomers .
  • Monitoring : Track rearrangement via 1H NMR (disappearance of δ 2.39 ppm methyl signal) and TLC (Rf shift from 0.45 to 0.32 in ethyl acetate/hexane) .

Q. What in silico tools are most effective for predicting the compound’s pharmacokinetic properties?

  • Computational Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (predicted ~2.1), BBB permeability (low), and CYP450 inhibition (moderate 3A4 affinity).
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model interactions with serum albumin, informing plasma protein binding .

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